

3-Fluorophenylboronic acid pinacol ester molecular weight

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Compound of Interest

Compound Name: 2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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An In-depth Technical Guide to 3-Fluorophenylboronic Acid Pinacol Ester: Properties, Synthesis, and Applications in Modern Chemistry

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of 3-Fluorophenylboronic acid pinacol ester, a critical reagent in contemporary organic synthesis. Tailored for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's fundamental properties, synthetic methodologies, and its pivotal role in carbon-carbon bond formation, particularly through the Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of its reactivity and provide field-proven protocols to empower scientists in their research endeavors.

Core Compound Specifications

3-Fluorophenylboronic acid pinacol ester is a stable, crystalline solid that has become an indispensable building block in synthetic chemistry. Its utility stems from the robust nature of the pinacol ester protecting group, which confers greater stability and easier handling compared to the corresponding free boronic acid. The presence of a fluorine atom at the meta-position of the phenyl ring introduces unique electronic properties that can be leveraged to modulate the biological activity, metabolic stability, and pharmacokinetic profiles of target molecules.

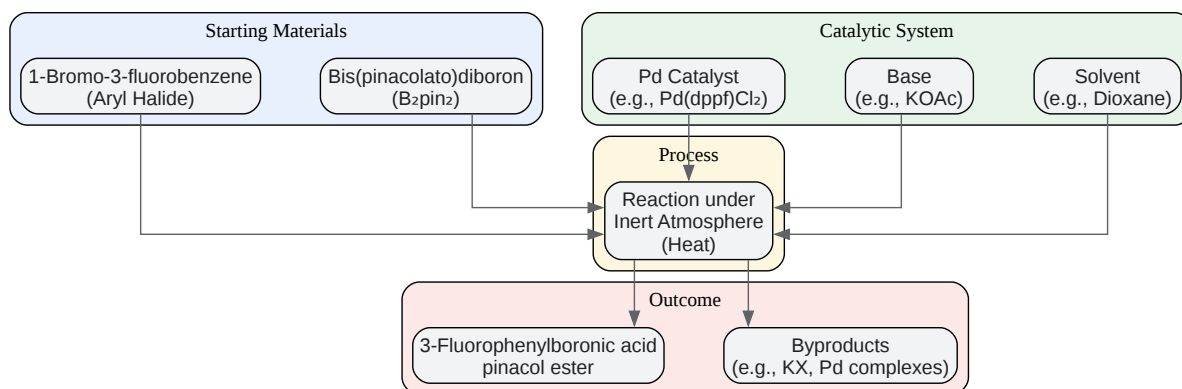
Table 1: Physicochemical Properties of 3-Fluorophenylboronic Acid Pinacol Ester

Property	Value	Reference
Molecular Weight	222.06 g/mol	[1]
Molecular Formula	C ₁₂ H ₁₆ BFO ₂	[1]
CAS Number	936618-92-7	[1]
Appearance	White to light yellow crystalline powder	[2]
Storage	Store in a cool, dry place, away from moisture. Inert atmosphere recommended.	

Synthesis of Arylboronic Pinacol Esters: The Miyaura Borylation

The most prevalent and efficient method for synthesizing arylboronic acid pinacol esters is the palladium-catalyzed Miyaura borylation reaction. This reaction involves the cross-coupling of an aryl halide (or triflate) with bis(pinacolato)diboron (B₂pin₂).^[3] The choice of this method is dictated by its mild reaction conditions, high functional group tolerance, and the stability of the resulting pinacol ester products, which can often be purified via standard chromatography.^[3]

The logical workflow for this synthesis is outlined below.



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Caption: Workflow for Miyaura Borylation Synthesis.

Experimental Protocol: Synthesis via Miyaura Borylation

This protocol describes a representative procedure for the synthesis of 3-Fluorophenylboronic acid pinacol ester from 1-bromo-3-fluorobenzene.

Materials:

- 1-Bromo-3-fluorobenzene
- Bis(pinacolato)diboron (B₂pin₂)
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
- Potassium Acetate (KOAc), anhydrous
- 1,4-Dioxane, anhydrous

Procedure:

- **Inert Atmosphere Setup:** To an oven-dried Schlenk flask, add potassium acetate (1.5 equivalents). Flame-dry the solid under vacuum and backfill with argon or nitrogen.
- **Reagent Addition:** To the flask, add bis(pinacolato)diboron (1.1 eq.), Pd(dppf)Cl₂ (0.03 eq.), and 1-bromo-3-fluorobenzene (1.0 eq.).
- **Solvent Addition:** Add anhydrous 1,4-dioxane via syringe.
- **Reaction:** Stir the mixture at 80-90 °C under the inert atmosphere. Monitor the reaction progress by TLC or GC-MS until the starting aryl bromide is consumed.
- **Work-up:** Cool the reaction mixture to room temperature. Dilute with diethyl ether or ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
- **Purification:** Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3-Fluorophenylboronic acid pinacol ester.

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone of C-C Bond Formation

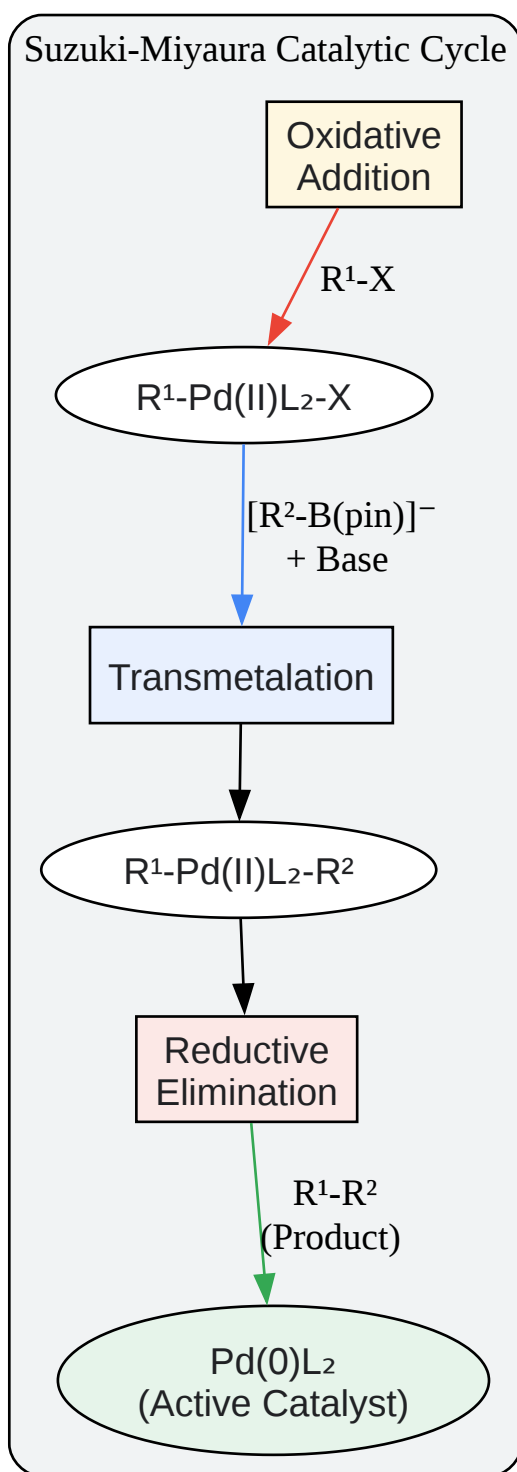
The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex.^[4] 3-Fluorophenylboronic acid pinacol ester serves as the organoboron nucleophile in this process. The reaction is celebrated for its operational simplicity, broad substrate scope, and stereospecificity.^{[5][6]}

The Catalytic Cycle

The mechanism proceeds through a well-established catalytic cycle involving a palladium center that alternates between the Pd(0) and Pd(II) oxidation states.^[6]

- **Oxidative Addition:** The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) intermediate.

- Transmetalation: The organic moiety from the boronic ester (R^2) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the organoboron species.
- Reductive Elimination: The two organic fragments (R^1 and R^2) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.



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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Representative Suzuki-Miyaura Cross-Coupling

This protocol details a general procedure for coupling 3-Fluorophenylboronic acid pinacol ester with a generic aryl bromide.

Materials:

- Aryl Bromide (e.g., 4-Bromoanisole)
- 3-Fluorophenylboronic acid pinacol ester
- Tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$) or $\text{Pd}(\text{dppf})\text{Cl}_2$
- 2M Aqueous Sodium Carbonate (Na_2CO_3) or Potassium Carbonate (K_2CO_3)
- Solvent system (e.g., Toluene, 1,4-Dioxane, or DME/Water mixture)[7]

Procedure:

- **Reaction Setup:** In a flask, combine the aryl bromide (1.0 eq.), 3-Fluorophenylboronic acid pinacol ester (1.2-1.5 eq.), and the palladium catalyst (0.02-0.05 eq.).
- **Solvent and Base Addition:** Add the organic solvent, followed by the aqueous base solution.
- **Execution:** Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Heat the reaction to 80-100 °C with vigorous stirring.
- **Monitoring:** Track the disappearance of the starting materials using TLC or LC-MS.
- **Aqueous Work-up:** After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo. Purify the residue by flash column chromatography or recrystallization to obtain the biaryl product.

Applications in Drug Discovery and Materials Science

The 3-fluorophenyl motif is a privileged structure in medicinal chemistry. The strategic incorporation of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups.

- **Drug Development:** 3-Fluorophenylboronic acid pinacol ester is a key precursor for the synthesis of a wide range of biologically active compounds, including kinase inhibitors, anti-cancer agents, and central nervous system drugs.^{[7][8]} The ability to rapidly and efficiently construct complex biaryl systems via Suzuki-Miyaura coupling makes this reagent invaluable for generating compound libraries for high-throughput screening.
- **Materials Science:** In materials science, this reagent is used to synthesize novel liquid crystals and organic light-emitting diodes (OLEDs). The electronic properties conferred by the fluorinated ring are crucial for tuning the optical and conductive properties of these advanced materials.

Conclusion

3-Fluorophenylboronic acid pinacol ester is a versatile and powerful reagent that has secured a fundamental role in modern synthetic chemistry. Its stability, ease of handling, and predictable reactivity in the Suzuki-Miyaura cross-coupling reaction make it an essential tool for professionals in drug discovery and materials science. Understanding its synthesis, mechanistic behavior, and proper application allows researchers to efficiently construct complex molecular architectures, accelerating the development of novel therapeutics and advanced materials.

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